![molecular formula C13H15ClN2O2 B1524466 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide CAS No. 1311317-71-1](/img/structure/B1524466.png)
3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide
Overview
Description
“3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide” is a chemical compound with the molecular formula C13H15ClN2O2 . It has a molecular weight of 266.72 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN2O2/c14-7-12(17)15-8-9-2-1-3-10(6-9)13(18)16-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,17)(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.73 . It is a powder in physical form and is stored at room temperature .Scientific Research Applications
Exploration of Synthetic Opioids
The search for synthetic opioids, including compounds like 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, has been an important area of drug development globally. This effort aims to identify compounds with reduced side effects, such as dependence and abuse potential. The synthetic pathway of these compounds has been explored in scientific literature, revealing insights into their analgesic properties and binding selectivity (Elliott, Brandt, & Smith, 2016).
Antihistaminic and Antiserotonin Actions
The study of compounds like 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide also involves understanding their antihistaminic and antiserotonin actions. Research has compared their properties with other pharmacologic agents, highlighting their potential in diverse therapeutic applications (Stone et al., 1961).
Antiulcer Activities
Research on derivatives of compounds similar to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide has demonstrated significant antiulcer activities. This includes the exploration of various chemical modifications and their impact on biological activity (Hosokami et al., 1992).
Identification of New Compounds
The isolation of new compounds from various sources, including marine actinomycete, has led to the discovery of structures related to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide. These studies contribute to the expanding database of novel chemical entities with potential therapeutic applications (Zhang et al., 2018).
Metabolism in Human Liver Microsomes
Understanding the metabolism of chloroacetanilide herbicides, structurally similar to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, has been a focus in toxicology. Studies on human liver microsomes provide insights into the metabolic pathways and potential toxic metabolites of these compounds (Coleman et al., 1999).
Effects on DNA Repair
Investigations into the effects of compounds like 3-aminobenzamide on DNA repair processes have been conducted. This research examines the role of such compounds in influencing cellular repair mechanisms, which is crucial for understanding their potential in cancer therapy or toxicity (Cleaver, Milam, & Morgan, 1985).
Photocatalytic Degradation Studies
Studies on the photocatalytic degradation of propyzamide, a compound related to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, have been conducted. This research is vital in understanding the environmental impact and degradation pathways of such compounds (Torimoto, Ito, & Yoneyama, 1996).
Emerging Psychoactive Substances
The emergence of novel synthetic opioids on the illicit drugs market, including compounds structurally similar to 3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide, has been a subject of forensic and toxicological research. This research is essential for understanding the impact of these substances on public health and law enforcement (Sharma et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Future Directions
While specific future directions for “3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide” are not mentioned in the sources I found, similar compounds have been studied for their potential as antimicrobial and anticancer agents . This suggests that “3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide” could also be studied for similar applications.
properties
IUPAC Name |
3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-2-1-3-10(6-9)13(18)16-11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHMLJGWBMAUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188768 | |
| Record name | Benzamide, 3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide | |
CAS RN |
1311317-71-1 | |
| Record name | Benzamide, 3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-[[(2-chloroacetyl)amino]methyl]-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)

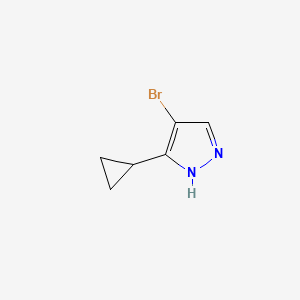

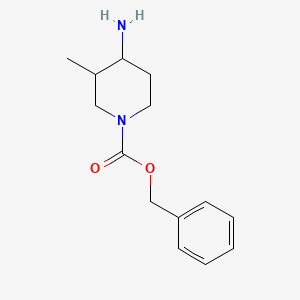


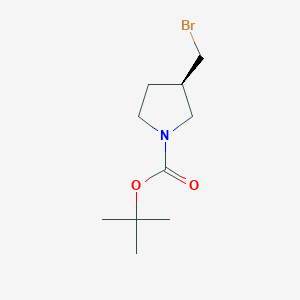
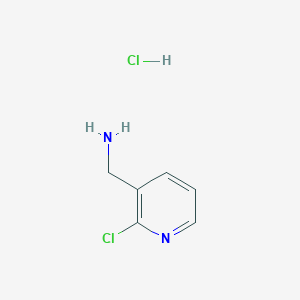
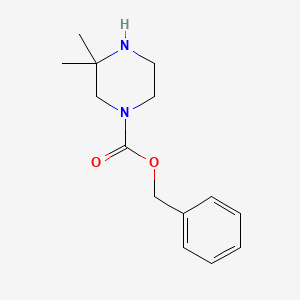

![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)

![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)